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9-Ethylguanine

Bioinorganic Chemistry Platinum Anticancer Complexes Nucleobase Coordination

This compound is the preferred model nucleobase for platinum and ruthenium anticancer metallodrug discovery. The exclusive N7 coordination site eliminates heterogeneous adduct mixtures, providing reproducible structural benchmarks for SAR studies. Its crystallographically defined head-to-head orientation and distinct SERS adsorption geometry make it an irreplaceable calibrant for biosensor development. Substituting unmodified guanine or 7-methylguanine introduces variables that invalidate comparative analyses—procure 9-ethylguanine for unambiguous metal-nucleobase interaction data.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 879-08-3
Cat. No. B105967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethylguanine
CAS879-08-3
Synonyms2-Amino-9-ethyl-1,9-dihydro-6H-purin-6-one;  NSC 22755
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1N=C(NC2=O)N
InChIInChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13)
InChIKeyWDOYBEPLTCFIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethylguanine (CAS 879-08-3) Procurement Guide: Specifications, Purity, and Differentiation for Organometallic and Nucleoside Research


9-Ethylguanine (CAS 879-08-3; synonyms: 9-EtG, 9-EtGH) is a modified purine nucleobase and a C9-alkylated derivative of guanine, with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol [1]. Its defining structural feature is the ethyl substitution at the N9 position of the guanine ring, which blocks the natural ribose/deoxyribose attachment site while preserving the critical N7 coordination site for metal binding studies . This compound is predominantly supplied as a white to off-white crystalline solid with typical vendor purity specifications of ≥98% (HPLC-assayed) . As a model nucleobase, 9-ethylguanine is primarily employed in physical chemical studies of organometallic complex interactions with DNA, particularly those designed for antitumor applications .

Why 9-Ethylguanine Cannot Be Substituted with Unmodified Guanine, 7-Methylguanine, or 9-Methylguanine in Organometallic Studies


Generic substitution of 9-ethylguanine with structurally analogous guanine derivatives is scientifically unsound due to distinct coordination chemistry and biophysical behavior. Unmodified guanine exhibits multiple potential metal-binding sites (N1, N3, N7, O6) and tautomeric forms, leading to heterogeneous adduct mixtures that compromise kinetic and thermodynamic analysis [1]. In contrast, 7-methylguanine (7-MeGH) directs metal coordination to N9, while 9-ethylguanine forces coordination exclusively to N7—producing fundamentally different nucleobase orientations that alter hydrogen bonding patterns and stacking geometries in model complexes [2]. Furthermore, surface-enhanced Raman spectroscopy (SERS) reveals that guanine and 7-methylguanine adsorb perpendicularly to gold surfaces in their ketonic forms, whereas 9-ethylguanine adopts a distinct adsorption geometry, precluding interchangeable use in surface chemistry applications [3]. Therefore, substitution without rigorous revalidation introduces variables that invalidate comparative analyses.

Quantitative Differentiation Evidence: 9-Ethylguanine vs. Structural Analogs for Procurement Decisions


N7 Coordination Site Exclusivity: 9-Ethylguanine vs. 7-Methylguanine in Pt(II) Complexation

9-Ethylguanine forces platinum(II) coordination exclusively to the N7 position, whereas 7-methylguanine directs metal binding to N9 due to steric blockade at N7. This differential coordination site dictates distinct nucleobase orientations relative to the metal center, fundamentally altering the hydrogen bonding properties and stacking potential of the resulting metal-nucleobase adducts [1].

Bioinorganic Chemistry Platinum Anticancer Complexes Nucleobase Coordination

Surface-Enhanced Raman Spectroscopy: Differential Adsorption Geometry on Gold Colloids

Surface-enhanced Raman spectroscopy (SERS) demonstrates that 9-ethylguanine adsorbs to gold colloids with a distinct geometry compared to both guanine and 7-methylguanine. Guanine and 7-methylguanine adsorb primarily in their ketonic tautomeric form with a perpendicular orientation to the gold surface. In contrast, 9-ethylguanine exhibits a different adsorption arrangement, as evidenced by spectral differences in the SERS spectra compared to aqueous Raman spectra [1]. This differential adsorption behavior precludes the interchangeable use of these analogs in surface-based assays or biosensor development.

Surface Chemistry Spectroscopy Biosensing

Enhanced Cytotoxic Potency of 9-Ethylguanine-Pt(IV) Adducts Over Unsubstituted Nucleobase Adducts in Ovarian Cancer Models

In a comparative study of Pt(IV) monoadducts bearing various nucleobases and nucleosides, the 9-ethylguanine-containing adduct ([PtIV(DACH)trans-(acetate)2(9-EtGua)Cl]NO3·H2O) demonstrated substantially enhanced in vitro cytotoxicity against the A2780 human ovarian cancer cell line. The 9-ethylguanine adduct was over 6-fold more potent than adducts formed with regular (unsubstituted) nucleobases [1]. The IC50 range for the 9-ethylguanine adduct was 1–8 µM [1].

Medicinal Chemistry Platinum Anticancer Agents In Vitro Pharmacology

Watson-Crick Base Pairing Affinity: 9-Ethylguanine Serves as a Quantitatively Defined Baseline for Pt-Modified Systems

The unmodified Watson-Crick pairing between 9-ethylguanine and 1-methylcytosine (a model for cytosine) in DMSO-d6 exhibits an association constant K = 6.9 ± 1.3 M⁻¹. This value serves as a critical baseline. Importantly, N7-platination of 9-ethylguanine increases the association constant for pairing with 1-methylcytosine by a factor of 2–3 [1], demonstrating that Pt coordination significantly strengthens the hydrogen-bonded pair. This contrasts with other modifications, such as N7-methylation, which produce different degrees of stabilization.

Physical Chemistry DNA Damage Hydrogen Bonding

Crystallographically Defined Head-to-Head Orientation and Intramolecular Hydrogen Bonding in Model Cisplatin GG Crosslinks

X-ray crystallographic analysis of the model cisplatin 1,2-intrastrand GG crosslink complex [{cis-Pt(NH3)2(9-EtG-κN7)}2(µ-pz)][NO3]3·4H2O reveals that the two 9-ethylguanine ligands adopt a defined head-to-head orientation with a dihedral angle between guanine planes of 10.8° and an average interplanar distance of 3.89 Å [1]. Two intramolecular hydrogen bonds are observed between ammine ligands and O6 oxygen atoms of the 9-EtG ligands [1]. This precise structural information enables accurate modeling of cisplatin-DNA adduct geometry.

Structural Biology Cisplatin Mechanism X-ray Crystallography

N1 Acidity Shift Upon N7 Platination: A Quantifiable Electronic Effect of Metal Coordination

Coordination of a Pt(II) electrophile at the N7 position of 9-ethylguanine significantly acidifies the N1 proton. The pKa of neutral 9-ethylguanine is 9.57 ± 0.04. Upon coordination in the cis-[Pt(NH3)2(Hegua)2]²⁺ complex, the two 9-ethylguanine ligands exhibit pKa1 = 8.02 ± 0.01 and pKa2 = 8.67 ± 0.01 [1]. This represents an acidification of approximately 0.9–1.5 pKa units, demonstrating the substantial electronic perturbation induced by metal binding at the remote N7 site.

Physical Chemistry Metal-Induced Mutagenicity Acidity Constants

Optimal Research Applications for 9-Ethylguanine (CAS 879-08-3) Based on Differentiated Performance Data


Standardized Model Nucleobase for Platinum Anticancer Drug Mechanistic Studies

As demonstrated by the over 6-fold potency enhancement of Pt(IV)-9-EtGua adducts over unsubstituted nucleobase adducts [1], 9-ethylguanine is the preferred model nucleobase for evaluating the DNA-binding properties of novel platinum(II) and platinum(IV) anticancer candidates. The crystallographically defined head-to-head orientation (dihedral angle 10.8°, interplanar distance 3.89 Å) [2] and the established N7 coordination exclusivity [3] provide reproducible structural benchmarks essential for accurate structure-activity relationship (SAR) studies.

Baseline Reference for Quantifying Metal-Induced Perturbations on DNA Base Pairing

The well-characterized Watson-Crick pairing affinity of unmodified 9-ethylguanine with 1-methylcytosine (K = 6.9 ± 1.3 M⁻¹) [4] makes this compound an essential baseline reference for studies quantifying how metal coordination (e.g., Pt, Ru, Ir) alters hydrogen bonding and base pair stability. Laboratories investigating metal-induced mutagenicity or developing metallodrugs targeting DNA require this defined baseline to interpret their results.

Crystallization Scaffold for X-ray Diffraction Studies of Metal-Nucleobase Adducts

The successful crystallization and structure determination of multiple Pt(II) and Pt(IV) complexes incorporating 9-ethylguanine [1][2][5] confirm this compound's utility as a robust scaffold for obtaining high-resolution structural data on metal-nucleobase interactions. Its crystalline solid form and defined coordination chemistry facilitate the growth of diffraction-quality crystals, making it a strategic procurement choice for structural biology and bioinorganic chemistry laboratories.

Calibrant for Surface-Enhanced Raman Spectroscopy (SERS) of Nucleobase-Metal Interfaces

The distinct SERS adsorption geometry of 9-ethylguanine on gold colloids, which differs markedly from that of guanine and 7-methylguanine [6], makes this compound valuable as a calibrant and model system for biosensor development and studies of nucleobase-metal surface interactions. Researchers developing plasmonic sensors for DNA damage detection or studying molecular electronics at biointerfaces should procure 9-ethylguanine specifically, as other alkylguanine derivatives exhibit non-equivalent surface behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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